[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride

Stereochemistry Enantiomeric purity Chiral procurement

[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride (CAS 1294446-16-4) is a racemic 2,3-dihydrobenzofuran-5-yl ethylamine derivative supplied as a hydrochloride salt. It belongs to the phenethylamine class incorporating a conformationally semi-rigid 2,3-dihydrobenzofuran core, a scaffold extensively employed as a bioisosteric replacement for methoxy-substituted phenyl rings in serotonergic ligand design.

Molecular Formula C11H16ClNO
Molecular Weight 213.70
CAS No. 1294446-16-4
Cat. No. B3096946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride
CAS1294446-16-4
Molecular FormulaC11H16ClNO
Molecular Weight213.70
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)C(C)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7;/h3-4,6-8H,5,12H2,1-2H3;1H
InChIKeyVGPGSOZCQQZJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine Hydrochloride (CAS 1294446-16-4) Matters for CNS-Targeted Discovery Procurement


[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride (CAS 1294446-16-4) is a racemic 2,3-dihydrobenzofuran-5-yl ethylamine derivative supplied as a hydrochloride salt . It belongs to the phenethylamine class incorporating a conformationally semi-rigid 2,3-dihydrobenzofuran core, a scaffold extensively employed as a bioisosteric replacement for methoxy-substituted phenyl rings in serotonergic ligand design [1]. Key physicochemical descriptors include a molecular weight of 213.70 g·mol⁻¹, a computed LogP of 3.532, a polar surface area (PSA) of 35.25 Ų, and a single rotatable bond [2]. These properties position the compound within favorable CNS drug-like chemical space; its differentiation from closely related analogs arises from the combination of (i) a 2-methyl substituent on the dihydrofuran ring, (ii) a branched ethylamine chain at the 5-position, and (iii) the racemic stereochemical composition, each of which modulates target engagement and pharmacokinetic behavior in quantifiable ways detailed below.

Why a Generic 2,3-Dihydrobenzofuran-5-yl Ethylamine Cannot Substitute for CAS 1294446-16-4


Superficially similar 2,3-dihydrobenzofuran ethylamine analogs share the same heterocyclic core but diverge critically in the presence or absence of the 2-methyl substituent, the length and branching of the aminoalkyl chain, and the stereochemical composition . The 2-methyl group increases lipophilicity (ΔLogP ≈ +2.3 vs. non-methylated analogs), altering membrane partitioning and blood–brain barrier penetration potential [1]. The branched ethylamine chain at the 5-position (one rotatable bond) confers greater conformational rigidity compared to aminopropyl-chain analogs such as 5-APDB (two rotatable bonds), potentially translating into different entropic contributions to binding [2]. Furthermore, the racemic nature of CAS 1294446-16-4 means that procurement of a single enantiomer would constitute a chemically distinct entity with potentially divergent pharmacology, as demonstrated for other dihydrobenzofuran-based phenethylamines [3]. The quantitative evidence below establishes exactly where these structural distinctions produce measurable, selection-relevant differences.

Quantitative Head-to-Head Evidence: Where CAS 1294446-16-4 Differs from Its Closest Analogs


Racemic vs. Enantiopure: Stereochemical Composition Determines Procurement Identity and Potential Pharmacology

CAS 1294446-16-4 is supplied exclusively as the racemic mixture (R/S at the alpha-carbon of the ethylamine chain). Its closest single-enantiomer comparator, (R)-1-(2,3-dihydrobenzofuran-5-yl)ethanamine (CAS 765945-04-8), is available as the optically pure (R)-enantiomer but lacks the 2-methyl substituent . The racemic nature of the target compound means that any procurement specifying a single enantiomer would require a different CAS number and would constitute a chemically distinct substance. In the broader dihydrobenzofuran phenethylamine series, enantiomers have been shown to exhibit differing 5-HT2A receptor binding poses and predicted interactions [1]. Consequently, researchers requiring a racemic starting material for stereochemical SAR exploration or those evaluating both enantiomers simultaneously must specify CAS 1294446-16-4; substituting an enantiopure analog would alter the experimental design.

Stereochemistry Enantiomeric purity Chiral procurement 5-HT2A receptor Phenethylamine

2-Methyl Substitution Drives a >2-Unit LogP Increase vs. Non-Methylated 5-Position Analogs

The computed LogP of CAS 1294446-16-4 is 3.532 [1]. The closest non-methylated comparator, (R)-1-(2,3-dihydrobenzofuran-5-yl)ethanamine, has a computed XLogP3-AA of 1.2 [2]. This yields a ΔLogP of approximately +2.33, representing a >200-fold increase in theoretical octanol–water partition coefficient attributable to the single 2-methyl substituent. CNS drug design guidelines identify LogP values in the range of 2–4 as optimal for passive blood–brain barrier penetration; the non-methylated analog falls below this range (LogP 1.2), potentially limiting its CNS exposure [3]. The 2-methyl group thus positions the target compound more favorably within CNS drug-like chemical space.

Lipophilicity LogP Blood-brain barrier CNS penetration Physicochemical property

Conformational Rigidity: Single Rotatable Bond vs. Aminopropyl Chain Flexibility in 5-APDB

The target compound possesses only one rotatable bond (the Calpha–Caryl bond connecting the ethylamine to the benzofuran ring) [1]. In contrast, 5-APDB [5-(2-aminopropyl)-2,3-dihydrobenzofuran], which features an aminopropyl chain at the same 5-position, has two rotatable bonds and lacks the 2-methyl substituent [2]. The reduced conformational freedom of the target compound implies a lower entropic penalty upon target binding. In the broader dihydrobenzofuran series, rigidification of the aminoalkyl side chain has been a deliberate design strategy to constrain biologically active conformations at 5-HT2 receptors [3]. Furthermore, pharmacological profiling reveals that 5-APDB acts as a highly selective serotonin reuptake inhibitor (SERT IC50 = 0.58 μM, DAT IC50 = 49 μM, DAT/SERT ratio = 0.01) [3]; the target compound's combination of conformational rigidity and altered lipophilicity predicts a different transporter selectivity profile, though direct comparative data for the target compound are not available in the public domain.

Conformational restriction Rotatable bonds Entropic binding Selectivity 5-APDB

5-Position vs. 4-Position Aminoalkyl Substitution: Distinct Dopaminergic vs. Serotonergic Pharmacological Lineages

The target compound bears its aminoethyl substituent at the 5-position of the 2,3-dihydrobenzofuran ring. A distinct patent class exemplified by US 4,254,140 describes 4-(2-aminoethyl)-7-hydroxy-2-methyl-2,3-dihydrobenzofuran derivatives characterized by dopaminergic activity, specifically peripheral renal vasodilator effects [1]. The 4,7-substitution pattern directs pharmacology toward dopaminergic mechanisms, whereas the 5-substitution pattern (as in the target compound and the 5-APB/5-APDB series) is associated with serotonergic transporter and receptor interactions [2]. Pharmacological data for 5-APDB confirm preferential serotonergic activity: SERT IC50 = 0.58 μM vs. DAT IC50 = 49 μM, yielding a DAT/SERT inhibition ratio of 0.01, indicative of MDMA-like serotonergic predominance [3]. By contrast, the 4-aminoethyl-7-hydroxy patent series was optimized for dopaminergic renal vasodilation, a pharmacologically distinct endpoint.

Substitution position Dopamine receptor Serotonin receptor Structure-activity relationship Patent differentiation

Hydrochloride Salt Form: Solid-State Stability and Purity Advantage for High-Throughput Screening Procurement

CAS 1294446-16-4 is supplied as the hydrochloride salt (MW 213.70, solid form) . The corresponding free base (CAS 889939-90-6, MW 177.24) is less commonly stocked and, where available, is noted as discontinued or available only via custom synthesis . The hydrochloride salt offers superior solid-state stability under recommended storage conditions (sealed, dry, 2–8°C) , reduced hygroscopicity compared to the free amine, and direct aqueous solubility for biological assay preparation. Commercially available purity specifications range from 95% (Hit2Lead, AKSci) to 98% (Leyan, MolCore) . For high-throughput screening campaigns or parallel medicinal chemistry libraries, the hydrochloride salt form eliminates the need for in situ salt formation, reduces weighing errors due to moisture uptake, and ensures consistent dosing in biological assays.

Salt form Hydrochloride Solid-state stability Purity High-throughput screening

Dihydrobenzofuran vs. Benzofuran Core: Saturation State Modulates 5-HT2C Potency and Efficacy

The target compound features a saturated 2,3-dihydrobenzofuran core. Published SAR studies directly comparing dihydrobenzofuran and fully aromatic benzofuran backbones reveal that the saturation state modulates both potency and efficacy at 5-HT2 receptors. Specifically, changing from a 2,3-dihydrobenzofuran backbone to a benzofuran core led to an overall enhancement of 5-HT2C potency: compound (+)-7a (benzofuran) exhibited EC50 = 1.6 nM at 5-HT2C, a marked improvement over its dihydrobenzofuran counterpart (+)-6a [1]. Furthermore, efficacy differences have been documented: dihydrobenzofuran-based mescaline analogs 8 and 9 elicited only 61% and 45% of the maximal 5-HT2A response, respectively, compared to serotonin (100%), whereas their fully aromatic counterparts showed differing efficacy profiles [2]. These data establish that the dihydrobenzofuran vs. benzofuran core choice is not interchangeable; the saturated core of CAS 1294446-16-4 predicts distinct potency and efficacy characteristics at 5-HT2 receptor subtypes compared to benzofuran-based alternatives.

Dihydrobenzofuran Benzofuran 5-HT2C receptor Efficacy Agonism

Where [1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine Hydrochloride Delivers Procurement Value: Evidence-Backed Application Scenarios


Serotonergic Tool Compound for 5-HT2A/5-HT2C Subtype Selectivity Profiling in GPCR Drug Discovery

The 5-substituted 2,3-dihydrobenzofuran scaffold, combined with the branched ethylamine chain and 2-methyl lipophilicity enhancement (LogP 3.532) [1], positions CAS 1294446-16-4 as a candidate scaffold for serotonergic probe development. The established SAR showing that dihydrobenzofuran saturation state modulates 5-HT2C potency and 5-HT2A efficacy [2] makes this compound a relevant starting point for medicinal chemistry programs targeting functionally selective 5-HT2 agonists. Its racemic nature further enables paired enantiomer studies to dissect stereo-specific contributions to receptor activation, as demonstrated for related dihydrobenzofuran phenethylamines at the 5-HT2A receptor [3].

CNS-Penetrant Lead Optimization Starting Point with Favorable Physicochemical Properties

With a computed LogP of 3.532, a PSA of 35.25 Ų, and a molecular weight of 213.70 g·mol⁻¹ [1], the compound occupies the favorable CNS drug-like chemical space as defined by Pajouhesh and Lenz (LogP 2–4, PSA < 90 Ų, MW < 500) [3]. The ΔLogP of ~+2.33 vs. the non-methylated (R)-analog (XLogP3-AA 1.2) [2] represents a quantifiable advantage for CNS penetration potential. Structure–activity relationship campaigns aimed at balancing 5-HT2A/2C potency with ADME properties can leverage the 2-methyl group as a modular lipophilicity handle, dialing LogP through demethylation or homologation.

High-Throughput Screening Library Building Block with Defined Salt Form and Commercial Availability

The hydrochloride salt form ensures solid-state stability, resistance to hygroscopic degradation, and direct aqueous solubility—all critical attributes for HTS library preparation [1]. Commercially available purity (95–98%) and defined storage conditions (sealed, dry, 2–8°C) enable immediate deployment in automated screening workflows without additional purification or salt conversion. The single rotatable bond of the scaffold [4] supports conformational restriction strategies, while the racemic composition provides access to both enantiomers for follow-up chiral resolution studies.

Differentiation from 4-Substituted Dopaminergic Patent Space for Serotonergic Program IP Positioning

For organizations pursuing serotonergic intellectual property, selecting the 5-substituted scaffold of CAS 1294446-16-4, rather than the 4-aminoethyl-7-hydroxy substitution pattern claimed in US 4,254,140 [5], provides a mechanistically and structurally distinct starting point. The 5-position substitution is associated with SERT, 5-HT2A, and 5-HT2C interactions—as evidenced by the pharmacological profiles of 5-APB and 5-APDB (SERT IC50 0.58 μM, DAT/SERT ratio 0.01) [6]—whereas the 4,7-series is directed toward dopaminergic renal vasodilation. This positional differentiation supports freedom-to-operate analyses and novel composition-of-matter claims.

Quote Request

Request a Quote for [1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.